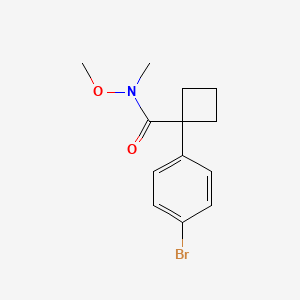
1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide is an organic compound that features a bromophenyl group attached to a cyclobutane ring
Vorbereitungsmethoden
The synthesis of 1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide typically involves several steps. One common method includes the reaction of 4-bromobenzoyl chloride with N-methoxy-N-methylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with cyclobutanecarboxylic acid under specific conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound can be used in studies involving cell signaling and molecular interactions due to its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, leading to changes in their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)-N-methylcyclobutane-1-carboxamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(4-chlorophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide: Substitution of bromine with chlorine can lead to differences in chemical reactivity and biological activity.
1-(4-bromophenyl)-N-methoxy-N-methylcyclopentane-1-carboxamide: The cyclopentane ring introduces additional flexibility compared to the cyclobutane ring, potentially altering its interactions with molecular targets.
Eigenschaften
Molekularformel |
C13H16BrNO2 |
|---|---|
Molekulargewicht |
298.18 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C13H16BrNO2/c1-15(17-2)12(16)13(8-3-9-13)10-4-6-11(14)7-5-10/h4-7H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
UULSRTAWWGOVTE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1(CCC1)C2=CC=C(C=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


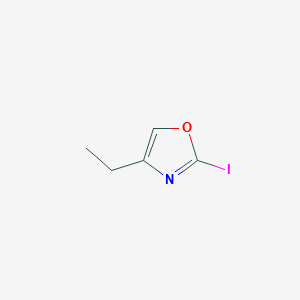

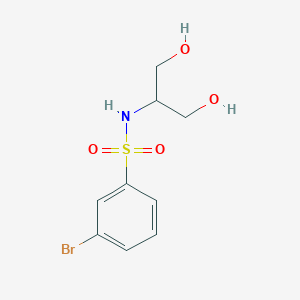
![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
![5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B13887464.png)
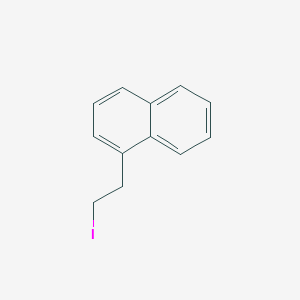
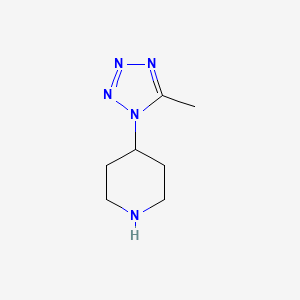

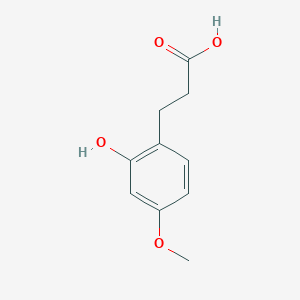

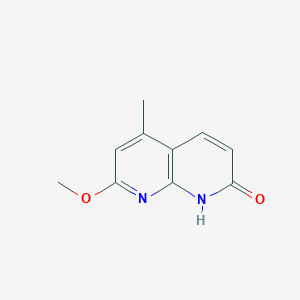
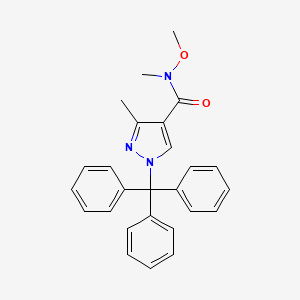
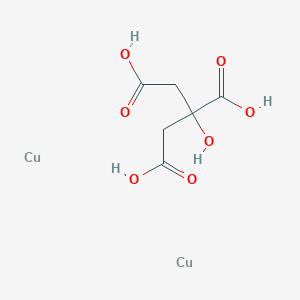
![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
